![molecular formula C16H17NO B1600658 2-[Benzyl(methyl)amino]-1-phenylethanone CAS No. 33350-26-4](/img/structure/B1600658.png)
2-[Benzyl(methyl)amino]-1-phenylethanone
Description
“2-[Benzyl(methyl)amino]-1-phenylethanone” is a clear yellowish liquid . It is used in the preparation of dihydropyrimidinones as sodium iodide symporter inhibitors used to regulate the accumulation of iodide in the thyroid gland. It is also used in the synthesis of a new class of pseudopeptides as potential inhibitors of β-sheet aggregation .
Synthesis Analysis
The starting material is benzyl chloride, which is reacted with sodium methoxide to produce N-benzylmethanamine. This intermediate product is then reacted with formaldehyde and sodium borohydride to produce N-Benzyl-N-methylethanolamine .Molecular Structure Analysis
The molecular structure of “2-[Benzyl(methyl)amino]-1-phenylethanone” is represented by the SMILES stringCN(CC(O)C1=CC=CC=C1)CC2=CC=CC=C2
. The empirical formula is C16H19NO and the molecular weight is 241.33 . Physical And Chemical Properties Analysis
“2-[Benzyl(methyl)amino]-1-phenylethanone” is a solid compound . The empirical formula is C16H19NO and the molecular weight is 241.33 . The InChI key isSTCYDMAVKVKJBI-UHFFFAOYSA-N
.
properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWIMPTNLSLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542571 | |
Record name | 2-[Benzyl(methyl)amino]-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33350-26-4 | |
Record name | 2-[Benzyl(methyl)amino]-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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